

"biological function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA
Cat. No.:	B15545936

[Get Quote](#)

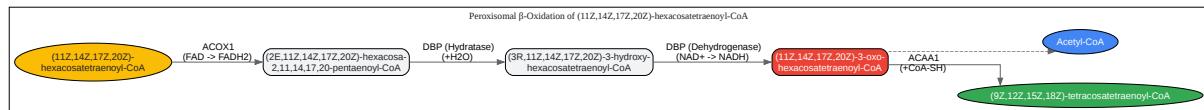
An In-Depth Technical Guide on the Biological Function of **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA**

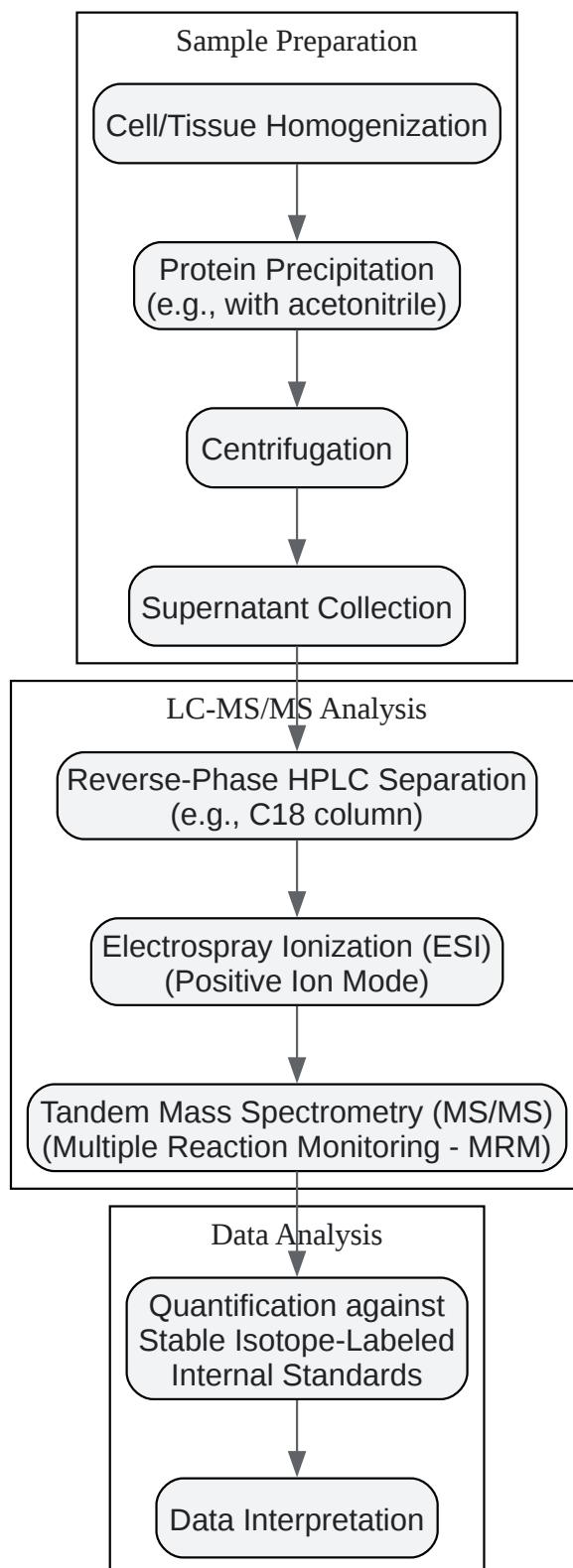
For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is a pivotal, yet transient, intermediate in the catabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs). Its biological significance is intrinsically linked to the peroxisomal β -oxidation pathway, a critical metabolic process for maintaining lipid homeostasis. Dysregulation of this pathway, and consequently the metabolism of molecules like **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA**, is a hallmark of severe, often fatal, inherited metabolic disorders. This guide provides a comprehensive technical overview of the formation, degradation, and physiological relevance of this specific 3-oxoacyl-CoA, detailing the enzymatic machinery involved, its clinical implications, and methodologies for its study.

Introduction: The Centrality of Peroxisomal β -Oxidation


While mitochondria are the primary sites for the β -oxidation of short, medium, and long-chain fatty acids, they are incapable of catabolizing fatty acids with chain lengths of 22 carbons or


more.^[1] The metabolism of these very long-chain fatty acids (VLCFAs) is the exclusive domain of peroxisomes.^{[1][2]} Peroxisomal β -oxidation is a vital metabolic pathway responsible for the chain-shortening of VLCFAs, branched-chain fatty acids, and bile acid precursors.^{[1][3]} This process is not merely for energy production; it is crucial for preventing the toxic accumulation of these lipids, which can disrupt cellular membrane integrity and function.^{[4][5]} The molecule **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA** emerges as a key intermediate in the breakdown of a specific C26:4 polyunsaturated fatty acid.

The Metabolic Pathway of **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA**

(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA is the third intermediate in a single cycle of the peroxisomal β -oxidation of its parent molecule, (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA. The pathway involves a sequence of four enzymatic reactions.

- Step 1: Dehydrogenation: The process begins with the FAD-dependent dehydrogenation of (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA by Acyl-CoA Oxidase 1 (ACOX1).^[6] This reaction introduces a double bond between the α and β carbons, yielding (2E,11Z,14Z,17Z,20Z)-hexacosa-2,11,14,17,20-pentaenoyl-CoA.
- Step 2: Hydration: The resulting enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP), also known as HSD17B4.^{[7][8]} This adds a hydroxyl group to the β -carbon, forming (3R,11Z,14Z,17Z,20Z)-3-hydroxyhexacosatetraenoyl-CoA.
- Step 3: Dehydrogenation: The 3-hydroxyacyl-CoA is subsequently oxidized in an NAD⁺-dependent reaction by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP.^{[7][8]} This converts the hydroxyl group into a keto group, producing our molecule of interest, **(11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA**.
- Step 4: Thiolytic Cleavage: Finally, the 3-oxoacyl-CoA undergoes thiolytic cleavage, catalyzed by 3-ketoacyl-CoA thiolase (ACAA1).^{[9][10]} This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, in this case, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA. This shortened acyl-CoA can then undergo further rounds of β -oxidation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.physiology.org [journals.physiology.org]
- 2. annualreviews.org [annualreviews.org]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 5. Child Neurology: Zellweger syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACAA1 - Wikipedia [en.wikipedia.org]
- 10. ACAA1 | Abcam [abcam.com]
- To cite this document: BenchChem. ["biological function of (11Z,14Z,17Z,20Z)-3-oxohexacosatetraenoyl-CoA"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15545936#biological-function-of-11z-14z-17z-20z-3-oxohexacosatetraenoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com